Bienvenue dans la boutique en ligne BenchChem!

3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine

Lipophilicity Membrane permeability ADME prediction

3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine (CAS 132213-65-1), also designated 3,6-DBHM-pyrazine, is a distinct methoxypyrazine alkaloid first isolated from the basidiomycete fungus Albatrellus confluens. It belongs to the 2(1H)-pyrazinone subclass and is the reduced (non-oxide) form of the co-occurring metabolite emeheterone.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 132213-65-1
Cat. No. B211727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine
CAS132213-65-1
Synonyms3,6-DBHM-pyrazine
3,6-dibenzyl-2-hydroxy-5-methoxypyrazine
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCOC1=C(NC(=O)C(=N1)CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H18N2O2/c1-23-19-17(13-15-10-6-3-7-11-15)20-18(22)16(21-19)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,20,22)
InChIKeyHDGSSKSUEFFBRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine (CAS 132213-65-1): A Rare Fungal Pyrazinone Alkaloid for Targeted Melanogenesis Research


3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine (CAS 132213-65-1), also designated 3,6-DBHM-pyrazine, is a distinct methoxypyrazine alkaloid first isolated from the basidiomycete fungus Albatrellus confluens [1]. It belongs to the 2(1H)-pyrazinone subclass and is the reduced (non-oxide) form of the co-occurring metabolite emeheterone. The compound has garnered niche research interest due to its reported ability to promote melanin synthesis in B16 melanoma cells, a property not widely shared among pyrazinone natural products [2]. With a molecular weight of 306.36 g/mol and limited natural abundance, it is positioned as a high-value research tool rather than a commodity chemical.

Why 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine Cannot Be Substituted by Emeheterone or Other Pyrazinone Analogs


Substituting 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine with its closest structural analog, the N-oxide emeheterone (CAS 117333-12-7), or the bis-benzylidene derivative neihumicin (CAS 111451-12-8) introduces critical alterations in redox state, lipophilicity, and biological activity profiles. The presence or absence of the N-oxide moiety fundamentally changes the compound's logP by approximately 1.5 units [1][2], impacting membrane partitioning and target engagement. While the target compound is documented to stimulate melanin synthesis in B16 melanoma cells [3], emeheterone has been reported to exhibit alpha-glucosidase inhibition (IC50 14.28 μmol/L) [4] with no published evidence of melanogenic activity. Neihumicin, characterized by a bis-benzylidene scaffold, is described as a cytotoxic antibiotic, representing a completely divergent bioactivity class. These divergent properties demonstrate that even single-atom redox changes or saturation differences within the pyrazinone chemotype produce functionally non-interchangeable research tools, making generic substitution scientifically invalid for studies targeting melanogenesis or related pathways.

Quantitative Differentiation: 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine vs. Emeheterone and Neihumicin


Lipophilicity-Driven Differentiation: A 1.5-Unit logP Gap Separates 3,6-DBHM-Pyrazine from Emeheterone

The computed logP of 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine (target) is substantially higher than that of its N-oxide analog emeheterone. The target compound has a predicted logP of 3.3 (ALOGPS) to 3.62 (ChemAxon) [1], whereas emeheterone has an XlogP of 1.80 and an AlogP of 2.20 [2]. This difference of approximately 1.5 logP units indicates that the target compound is significantly more lipophilic, which has direct implications for membrane partitioning, blood-brain barrier penetration potential, and the design of cell-based assays where intracellular target engagement is required.

Lipophilicity Membrane permeability ADME prediction

Water Solubility Comparison: 3,6-DBHM-Pyrazine Displays Low Aqueous Solubility Characteristic of Lipophilic Pyrazinones

The estimated water solubility of 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine is 0.011 g/L (11 mg/L) at 25°C [1], placing it in the poorly soluble category. This property is consistent with its high logP and dictates the need for organic co-solvents (DMSO, chloroform, ethyl acetate) for in vitro assays. In contrast, emeheterone, while also requiring organic solvents for dissolution, is qualitatively described as having a broader solubility profile in organic media [2], though precise aqueous solubility data for emeheterone is not publicly available. The target compound's low aqueous solubility must be factored into experimental design and may explain its limited bioavailability in in vivo models.

Solubility Formulation Biopharmaceutical classification

Bioactivity Divergence: Melanin Synthesis Promotion vs. Alpha-Glucosidase Inhibition Defines Distinct Research Applications

The most critical functional distinction between 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine and its N-oxide analog emeheterone lies in their reported bioactivities. The target compound was documented in the original isolation study to promote melanin synthesis in B16 melanoma cells [1], a property that positions it as a research tool for melanogenesis pathway studies, pigmentation disorder research, or cosmetic science applications. Conversely, emeheterone has been independently characterized as an alpha-glucosidase inhibitor with an IC50 of 14.28 μmol/L [2], a bioactivity entirely unrelated to melanogenesis. Neihumicin, a structurally related bis-benzylidene pyrazinone, is reported as a cytotoxic antibiotic from Micromonospora neihuensis [3]. These distinct bioactivity profiles mean that the selection of the correct pyrazinone must be guided by the specific biological target, not merely structural similarity.

Melanogenesis Alpha-glucosidase inhibition Bioactivity screening

Market Scarcity and Cost Differentiation: 3,6-DBHM-Pyrazine Commands a >10-Fold Price Premium Over Emeheterone

The commercial availability and pricing of 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine reflect its rarity as a natural product. The target compound is listed at approximately $780 per milligram from major suppliers , whereas emeheterone is priced at approximately $73.60 per milligram (calculated from $368 per 5 mg) . This represents a cost premium of more than 10-fold for the target compound. The price disparity is attributable to the challenge of isolating the non-oxide form from natural sources without oxidation, and the absence of a published scalable synthetic route. Neihumicin, by comparison, is not readily available from standard vendors and requires custom synthesis or extended lead times .

Procurement Cost of goods Natural product rarity

Purity Specification: Both 3,6-DBHM-Pyrazine and Emeheterone Meet >98% Purity Thresholds, but Certificates of Analysis Differ in Analytical Methodology

Commercially available 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine is supplied with a purity specification of >=98% as determined by HPLC . Emeheterone is similarly offered at >=98% purity, with vendors citing HPLC, NMR, and MS characterization [1]. While the nominal purity thresholds are comparable, the target compound's characterization may present additional challenges due to its susceptibility to oxidation during storage, requiring strict adherence to storage conditions (-20°C under inert atmosphere) . The potential for N-oxide formation during long-term storage represents a quality concern not applicable to emeheterone, which is already in the oxidized state.

Quality control Purity analysis HPLC standardization

Recommended Research and Industrial Application Scenarios for 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine Based on Differentiated Evidence


Melanogenesis Pathway Studies Requiring a Non-Cytotoxic, Non-Oxide Pyrazinone Stimulator

For laboratories investigating melanin synthesis stimulation in B16 melanoma or primary melanocyte models, 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine represents the only pyrazinone chemotype with documented melanogenic activity [1]. Emeheterone, while structurally similar, exhibits alpha-glucosidase inhibition and has no reported melanin synthesis promotion; neihumicin is a cytotoxic antibiotic unsuitable for pathway studies. The target compound's higher logP [2] may facilitate intracellular access to melanogenic enzymes. Researchers must account for the compound's low aqueous solubility (11 mg/L) [2] and formulate stock solutions in DMSO with appropriate solvent controls.

Structure-Activity Relationship (SAR) Studies Focused on Pyrazinone Redox State and Biological Function

The target compound and emeheterone form a rare natural product redox pair differing by a single oxygen atom. This makes 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine an essential tool for SAR studies comparing the biological consequences of pyrazinone N-oxide vs. non-oxide forms. The quantified logP difference of ~1.5 units [2] provides a measurable physicochemical parameter correlating with any observed bioactivity differences. Procurement of both compounds from the same lot-controlled vendor is recommended to minimize batch-to-batch variability in comparative experiments .

Natural Product Authenticity and Biomarker Studies in Fungal Chemotaxonomy

As a secondary metabolite specifically isolated from Albatrellus confluens [1], 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine serves as a chemotaxonomic marker for this basidiomycete species. The compound has been detected in common edible mushrooms but not quantified [3], suggesting its utility as a trace authenticity marker. The high purity standard (>=98%) is suitable for LC-MS/MS method development for fungal species authentication, where differentiation from emeheterone (also present in the same organism) is analytically critical.

Cosmetic Ingredient Research Leveraging Fungal-Derived Melanogenesis Modulators

The cosmetic industry's interest in natural melanin synthesis modulators positions 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine as a research-grade reference for in vitro efficacy screening of Albatrellus confluens extracts. Unlike emeheterone or grifolin (co-occurring metabolites), the target compound is the only pyrazinone from this mushroom reported to promote melanin synthesis in B16 cells [1]. The compound's high cost (~$780/mg) limits its direct use as a cosmetic ingredient but supports its role as an analytical standard for extract standardization and bioassay-guided fractionation.

Quote Request

Request a Quote for 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.